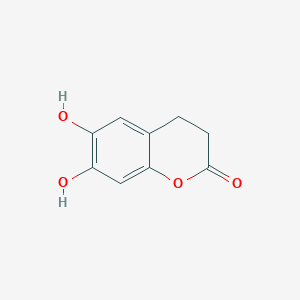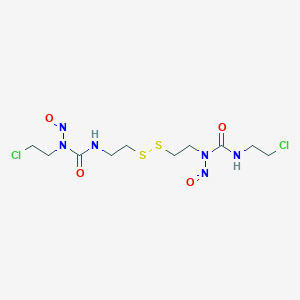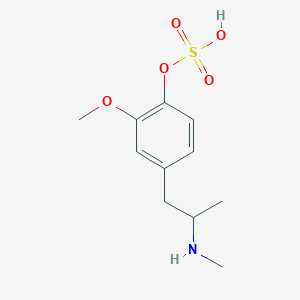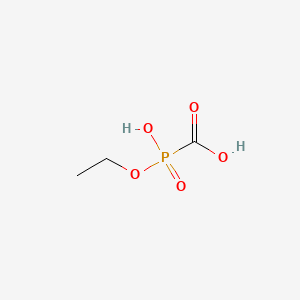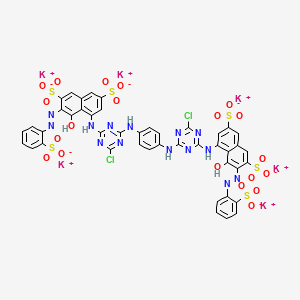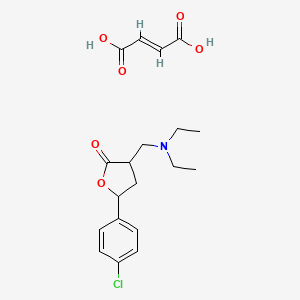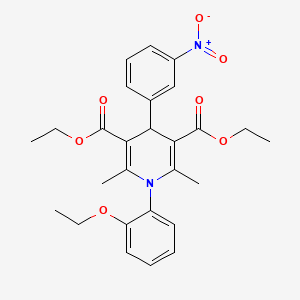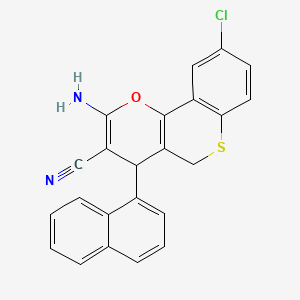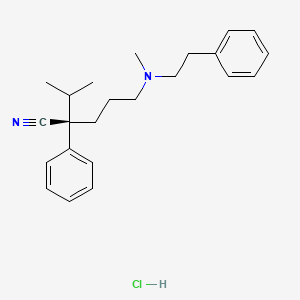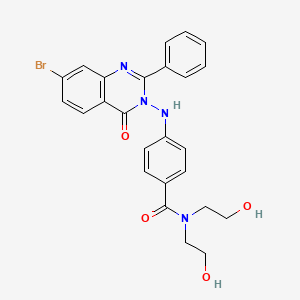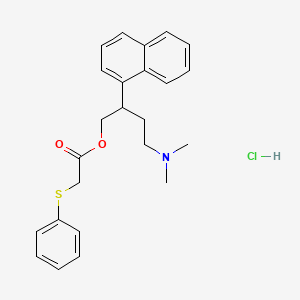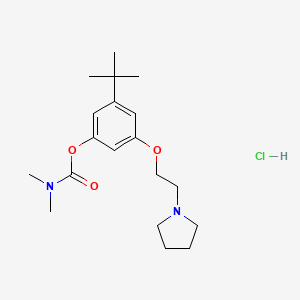
Carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)ethoxy)phenyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)ethoxy)phenyl ester, monohydrochloride is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a carbamic acid ester linked to a phenyl ring substituted with a pyrrolidinyl ethoxy group and a tert-butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)ethoxy)phenyl ester, monohydrochloride typically involves multiple steps. One common method includes the reaction of dimethyl carbamate with a phenyl ester derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The intermediate product is then reacted with a pyrrolidinyl ethoxy compound to form the final ester. The reaction conditions usually involve temperatures ranging from 50°C to 100°C and may require inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization, distillation, and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)ethoxy)phenyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenyl ring positions, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; temperatures around 25°C to 50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; temperatures around 0°C to 25°C.
Substitution: Halides, amines; temperatures around 50°C to 100°C.
Major Products
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)ethoxy)phenyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)ethoxy)phenyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-(2-oxo-5-phenyl-1-pyrrolidinyl)-, 1,1-dimethylethyl ester
- Carbamic acid, N-[2-(2,5-dioxo-1-pyrrolidinyl)-1,1-dimethyl-2-oxoethyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)ethoxy)phenyl ester, monohydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of both a pyrrolidinyl ethoxy group and a tert-butyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
118116-18-0 |
|---|---|
Molecular Formula |
C19H31ClN2O3 |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
[3-tert-butyl-5-(2-pyrrolidin-1-ylethoxy)phenyl] N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C19H30N2O3.ClH/c1-19(2,3)15-12-16(23-11-10-21-8-6-7-9-21)14-17(13-15)24-18(22)20(4)5;/h12-14H,6-11H2,1-5H3;1H |
InChI Key |
YLFBBPKRTKKJJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)OC(=O)N(C)C)OCCN2CCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


